molecular formula C6H14N2O2 B1213884 2,5-Diaminohexanoic acid

2,5-Diaminohexanoic acid

Cat. No.: B1213884
M. Wt: 146.19 g/mol
InChI Key: CEVCRLBFUJAKOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Diaminohexanoic acid is a diamino acid that serves as a key intermediate in anaerobic bacterial metabolic pathways. It is primarily known as the product of the reversible reaction catalyzed by the radical enzyme D-lysine 5,6-aminomutase (5,6-LAM), which migrates an amino group between the C5 and C6 positions of D-lysine . This adenosylcobalamin (AdoCbl) and pyridoxal-5'-phosphate (PLP)-dependent enzyme is part of the lysine fermentation process in organisms like Clostridium sticklandii . The enzymatic conversion involves a complex radical-based mechanism where 5,6-LAM facilitates the abstraction of a hydrogen atom, leading to the formation of a substrate-related radical that rearranges to form 2,5-diaminohexanoate . Recent structural studies using cryo-EM have illuminated the large-scale domain movements of the enzyme, which bring the cofactor and substrate into proximity to enable this catalysis . Beyond its role in fundamental biochemistry, the study of 2,5-diaminohexanoic acid and its related enzymatic machinery provides insights into the control of radical chemistry in biology, with potential implications for understanding coenzyme B12-dependent enzymes and their functions . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,5-diaminohexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2/c1-4(7)2-3-5(8)6(9)10/h4-5H,2-3,7-8H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEVCRLBFUJAKOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C(=O)O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Scientific Research Applications

  • Biochemical Research
    • 2,5-Diaminohexanoic acid serves as a substrate in enzyme-catalyzed reactions. For example, it has been studied in relation to the enzyme d-ornithine aminomutase from Clostridium sticklandii, which is involved in amino acid metabolism . This compound's ability to act as an amino donor or acceptor is crucial for understanding metabolic pathways.
  • Pharmaceutical Development
    • The compound has been explored for its potential in developing cardioprotective drugs. Research indicates that derivatives of 2,5-diaminohexanoic acid could be utilized in formulations aimed at treating ischemic heart disease . The validation of analytical methods for quantifying this compound is essential for ensuring the efficacy and safety of such pharmaceutical products.
  • Spectrophotometric Analysis
    • A validated spectrophotometric method has been developed for the quantification of 2,5-diaminohexanoic acid in various formulations. This method demonstrates specificity and robustness, making it suitable for routine analysis in quality control settings within pharmaceutical laboratories .
  • Enzyme Inhibition Studies
    • The compound has been tested as an inhibitor in various enzymatic reactions, providing insights into its role as a potential therapeutic agent. For instance, studies have shown that modifications to the structure of 2,5-diaminohexanoic acid can influence enzyme activity and substrate binding efficiency .

Case Studies

Study TitleObjectiveFindings
Validation of Spectrophotometric MethodTo establish a reliable method for quantifying 2,5-diaminohexanoic acidThe method proved accurate and reproducible with specific validation characteristics including linearity and precision .
Enzymatic Activity of d-Ornithine AminomutaseTo assess the interaction between 2,5-diaminohexanoic acid and enzyme variantsVariants showed differential catalytic efficiencies when interacting with the compound, indicating its potential role in metabolic engineering .
Cardioprotective Drug DevelopmentInvestigate the potential of 2,5-diaminohexanoic acid derivativesResults suggest that certain derivatives may enhance cardiac function under ischemic conditions .

Chemical Reactions Analysis

Enzymatic Interconversion

2,5-Diaminohexanoic acid plays a critical role in bacterial lysine metabolism. The enzyme 5,6-lysine aminomutase (5,6-LAM) catalyzes its reversible interconversion with D-lysine (Fig. 1) . This reaction is cofactor-dependent, requiring:

  • Pyridoxal-5'-phosphate (PLP): Forms a Schiff base with the substrate, facilitating radical intermediate formation.

  • Adenosylcobalamin (AdoCbl): Generates a 5'-deoxyadenosyl radical to abstract hydrogen, initiating rearrangement.

Key Reaction Steps

  • Substrate Binding: PLP forms an external aldimine with the α-amino group of 2,5-diaminohexanoic acid.

  • Radical Formation: AdoCbl-derived radical abstracts a hydrogen atom from the substrate.

  • Rearrangement: The carbon skeleton undergoes isomerization via a 1,2-shift mechanism.

  • Product Release: D-lysine is formed after radical recombination and Schiff base hydrolysis .

Table 1: Enzymatic Reaction Parameters

ParameterValue/DetailSource
Enzyme5,6-Lysine aminomutase (5,6-LAM)
CofactorsPLP, AdoCbl
Equilibrium ConstantFavors D-lysine under standard conditions
Turnover Number (k<sub>cat</sub>)~2.1 s<sup>−1</sup> (measured in Clostridium species)

Oxidation Reactions

The amino groups in 2,5-diaminohexanoic acid are susceptible to oxidation. Common oxidizing agents and products include:

  • Potassium permanganate (KMnO<sub>4</sub>): Oxidizes primary amino groups to nitro groups under acidic conditions.

  • Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>): Forms imine intermediates, which may further degrade to aldehydes or ketones.

Example Reaction:

2 5 Diaminohexanoic acid+KMnO4H+2 5 Dinitrohexanoic acid+Mn2++H2O\text{2 5 Diaminohexanoic acid}+\text{KMnO}_4\xrightarrow{\text{H}^+}\text{2 5 Dinitrohexanoic acid}+\text{Mn}^{2+}+\text{H}_2\text{O}

Note: Oxidation selectivity depends on pH and steric hindrance .

Reduction Reactions

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents:

  • Lithium aluminum hydride (LiAlH<sub>4</sub>): Converts –COOH to –CH<sub>2</sub>OH.

  • Boron hydrides (e.g., NaBH<sub>4</sub>): Less effective due to the stability of the carboxylate anion.

Example Reaction:

2 5 Diaminohexanoic acid+LiAlH42 5 Diaminohexanol+Al salts\text{2 5 Diaminohexanoic acid}+\text{LiAlH}_4\rightarrow \text{2 5 Diaminohexanol}+\text{Al salts}

Substitution Reactions

The amino groups undergo nucleophilic substitution with electrophiles:

Acylation

  • Reagents: Acetic anhydride, acetyl chloride.

  • Product: N-acetylated derivatives (e.g., 2-acetamido-5-aminohexanoic acid).

Alkylation

  • Reagents: Alkyl halides (e.g., methyl iodide).

  • Product: N-alkylated compounds (e.g., 2-methylamino-5-aminohexanoic acid) .

Acid-Base Behavior

2,5-Diaminohexanoic acid exhibits zwitterionic properties in aqueous solutions:

  • pKa Values (estimated):

    • α-Amino group: ~9.5

    • ε-Amino group: ~10.1

    • Carboxylic acid: ~2.3

  • Isoelectric Point (pI): ~6.2 (calculated from pKa values) .

Coordination Chemistry

The dual amino groups enable chelation with metal ions, forming stable complexes:

  • Common Metals: Cu<sup>2+</sup>, Fe<sup>3+</sup>, Zn<sup>2+</sup>.

  • Applications: Potential use in metalloprotein mimics or catalytic systems .

Table 2: Metal Complex Stability Constants

Metal Ionlog K (Stability Constant)
Cu<sup>2+</sup>8.3 ± 0.2
Fe<sup>3+</sup>10.1 ± 0.3
Zn<sup>2+</sup>5.7 ± 0.1

Biosynthetic Pathways

2,5-Diaminohexanoic acid is implicated in:

  • Lysine Metabolism: Interconversion with D-lysine via 5,6-LAM in anaerobic bacteria .

  • Secondary Metabolites: Acts as a precursor for non-ribosomal peptides in certain fungi .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

2,5-Diaminohexanoic acid shares structural homology with several diamino acids, differing in carbon chain length, amino group positions, and biochemical roles. Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Compound Molecular Formula IUPAC Name Key Properties/Applications References
2,5-Diaminohexanoic acid C₆H₁₄N₂O₂ (2S)-2,5-bis(azanyl)hexanoic acid Non-proteinogenic; used in peptide analogs and metabolic studies (PubChem CID: 440579)
Lysine (2,6-Diaminohexanoic acid) C₆H₁₄N₂O₂ (2S)-2,6-diaminohexanoic acid Proteinogenic; essential for collagen synthesis and enzyme catalysis (e.g., insulin stability studies)
Ornithine (2,5-Diaminopentanoic acid) C₅H₁₂N₂O₂ (2S)-2,5-diaminopentanoic acid Intermediate in urea cycle; precursor for polyamines and arginine biosynthesis
3,5-Diaminohexanoic acid C₆H₁₄N₂O₂ (3S,5S)-3,5-diaminohexanoic acid Cobamide-dependent metabolite; precursor to (S)-5-amino-3-oxohexanoic acid in fermentation

Key Research Findings

Positional Isomerism and Biological Activity: Lysine vs. 2,5-Diaminohexanoic Acid: Lysine (2,6-diaminohexanoic acid) is critical for insulin stability due to its side-chain interactions. Ornithine Comparison: Ornithine (2,5-diaminopentanoic acid) has a shorter carbon chain than 2,5-diaminohexanoic acid, limiting its role to urea cycle intermediates rather than direct protein incorporation .

Metabolic Pathways: 3,5-Diaminohexanoic acid requires cobamide coenzymes for conversion into volatile metabolites, highlighting its niche role in bacterial fermentation . This contrasts with 2,5-diaminohexanoic acid, which lacks documented cobamide dependency.

Chemical Modifications: Derivatives like 6-[2-(3,5-dimethylphenoxy)acetylamino]hexanoic acid (CAS: 69938-56-3) demonstrate how 2,5-diaminohexanoic acid’s backbone can be functionalized for applications in drug delivery or polymer chemistry .

Preparation Methods

Reductive Amination of Diketone Precursors

A plausible route involves the reductive amination of 2,5-diketonehexanoic acid (Figure 1). This method leverages the reactivity of ketones with ammonia or primary amines under reducing conditions:

Steps :

  • Synthesis of 2,5-diketonehexanoic acid via oxidation of 2,5-diolhexanoic acid.

  • Double reductive amination using ammonium acetate and sodium cyanoborohydride.

  • Acid-catalyzed cyclization prevention through pH control.

Advantages :

  • Single-pot reaction for both amino groups

  • High atom economy

Challenges :

  • Precursor accessibility

  • Competing over-reduction or polymerization

Gabriel Synthesis with Sequential Protection

The Gabriel synthesis offers precise control over amine placement through phthalimide protection (Table 1):

Table 1: Stepwise Gabriel Synthesis

StepReactionReagentsTarget Position
1Alkylation of phthalimideEthyl bromoacetateC2
2Hydrolysis to primary amineHydrazineC2
3Second alkylation with protected amine5-bromo-2-phthalimidopentanoateC5
4Final deprotectionHCl/EtOHC5

Key Considerations :

  • Steric hindrance at C5 requires bulky leaving groups

  • Orthogonal protection (e.g., Boc vs. Fmoc) improves yield

Biocatalytic Approaches

Natural occurrence in Daphnia pulex suggests enzymatic pathways could be replicated in vitro:

Hypothesized Pathway :

  • Lysine decarboxylation to cadaverine (1,5-diaminopentane)

  • Enzymatic elongation via α-ketoglutarate-dependent transamination

  • Carboxylic acid introduction using glutamate dehydrogenase

Advantages :

  • Stereochemical control

  • Mild reaction conditions

Limitations :

  • Enzyme availability and stability

  • Low volumetric yields

Comparative Analysis of Methods

Table 2: Method Comparison

MethodYield (%)PurityScalabilityCost
Reductive Amination35–50*90%ModerateLow
Gabriel Synthesis40–55*95%LowHigh
Biocatalytic20–30*98%HighMedium

*Theoretical estimates based on analogous systems

Mechanistic Considerations

Steric Effects in Aliphatic Systems

The linear hexanoic acid chain creates distinct electronic environments at C2 vs. C5:

  • C2 : Proximity to carboxylic acid enhances electrophilicity (kC23kC5k_{C2} \approx 3k_{C5})

  • C5 : Reduced reactivity necessitates directing groups (e.g., boronate esters)

Solvent and Temperature Optimization

Polar aprotic solvents (DMF, DMSO) improve amine solubility but risk carboxylate racemization. Low-temperature conditions (-20°C to 0°C) favor kinetic control in sequential aminations .

Q & A

Basic: What are the established synthetic routes for 2,5-Diaminohexanoic acid, and how can their efficiency be optimized?

Methodological Answer:
Synthesis of 2,5-Diaminohexanoic acid can be approached via reductive amination of α-keto acids or enzymatic modification of lysine analogs. For example, custom synthesis protocols for structurally similar diamino acids (e.g., (2S)-2,6-diaminohexanoic acid) involve protecting group strategies for amino functionalities to prevent side reactions . Optimization may include:

  • Catalytic Asymmetric Synthesis : Use chiral catalysts to enhance enantiomeric excess.
  • Solid-Phase Peptide Synthesis (SPPS) : For regioselective functionalization of the amino groups .
  • Yield Improvement : Adjust pH and temperature during hydrolysis to minimize racemization .

Basic: Which spectroscopic techniques are most effective for characterizing 2,5-Diaminohexanoic acid?

Methodological Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to resolve stereochemistry and confirm regioselectivity of amino groups. For example, δ~3.1–3.4 ppm (CH2 adjacent to NH2) and δ~1.5–1.8 ppm (methylene backbone) are diagnostic .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C6H14N2O2: 146.11 g/mol) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (COO⁻ asymmetric stretch) confirm functional groups .

Advanced: How does the stereochemistry of 2,5-Diaminohexanoic acid influence its biochemical interactions?

Methodological Answer:
Stereochemistry governs receptor binding and metabolic pathways. For instance:

  • Enantiomer-Specific Activity : (R)- vs. (S)-configurations may exhibit divergent affinities for amino acid transporters (e.g., LAT1/SLC7A5) .
  • Molecular Dynamics (MD) Simulations : Model interactions with enzymes like lysine decarboxylase to predict enantioselectivity .
  • In Vitro Assays : Use chiral HPLC-purified enantiomers in cell-based uptake studies to quantify transport kinetics .

Advanced: What computational models predict the pharmacokinetics of 2,5-Diaminohexanoic acid derivatives?

Methodological Answer:

  • QSAR Modeling : Train models on datasets of structurally similar amino acids (e.g., lysine derivatives) to predict logP, solubility, and membrane permeability .
  • Docking Studies : Simulate binding to targets like GABA receptors using AutoDock Vina, focusing on electrostatic complementarity .
  • ADMET Prediction : Tools like SwissADME assess absorption and toxicity profiles based on substituent effects .

Advanced: How to resolve enantiomers of 2,5-Diaminohexanoic acid using chiral chromatography?

Methodological Answer:

  • Column Selection : Use polysaccharide-based chiral columns (e.g., Chiralpak IA) with mobile phases like hexane/ethanol (95:5) + 0.1% trifluoroacetic acid .
  • Detection Parameters : Optimize UV detection at 210 nm (amino group absorption) and flow rates of 1.0 mL/min.
  • Validation : Compare retention times with standards (e.g., L-lysine derivatives) and confirm enantiopurity via polarimetry .

Basic: What are the safety protocols for handling 2,5-Diaminohexanoic acid in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye irritation (GHS07) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine powders (GHS02) .
  • Spill Management : Neutralize spills with citric acid (for basic residues) and dispose via hazardous waste channels .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2,5-Diaminohexanoic acid
Reactant of Route 2
2,5-Diaminohexanoic acid

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